3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid
Description
3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with significant interest in various fields of scientific research. This compound features a benzoic acid core substituted with amino, fluoro, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6,16H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMGNRREZZQIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689354 | |
| Record name | 5-Amino-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-66-2 | |
| Record name | 5-Amino-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The fluoro and hydroxy substituents can be introduced through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting agents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of a nitro group yields an amine.
Scientific Research Applications
3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoro substituent can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-fluorobenzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Amino-4-hydroxybenzoic acid
Uniqueness
3-Amino-5-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both amino and hydroxy groups allows for versatile chemical modifications, while the fluoro group enhances its stability and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
